6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide
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Overview
Description
“6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide” is a chemical compound used in scientific experiments. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been the subject of many publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods are the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Quinoline derivatives, such as the one studied by Shishkina et al. (2018), have shown potential as diuretics and remedies for hypertension. Their study identified two polymorphic modifications of a quinoline compound, indicating its structural diversity and potential for tailored pharmaceutical applications (Shishkina et al., 2018).
Radioligands for Peripheral Benzodiazepine Receptors
Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as radioligands for peripheral benzodiazepine receptors (PBR), indicating the potential of quinoline derivatives in neuroimaging and the study of neurological disorders (Matarrese et al., 2001).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of ATM kinase, highlighting the compound's relevance in cancer research and therapy (Degorce et al., 2016).
Photophysical Properties Study
Padalkar and Sekar (2014) focused on the synthesis and photophysical properties of azole-quinoline-based fluorophores, illustrating the potential of quinoline derivatives in material science and sensor technology (Padalkar & Sekar, 2014).
Fluorescent Labeling Reagents
Hirano et al. (2004) identified 6-methoxy-4-quinolone as a novel fluorophore for biomedical analysis, demonstrating the application of quinoline derivatives in fluorescent labeling and diagnostics (Hirano et al., 2004).
Mechanism of Action
Target of Action
The primary target of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is titanium oxide nanoparticles (TiO2 NPs) . The compound, being a heterocyclic fluorophore, interacts with these nanoparticles, leading to fluorescence quenching mechanisms and thermodynamic characteristics .
Mode of Action
The interaction between this compound and its target, TiO2 NPs, results in a mix of static and dynamic fluorescence quenching mechanisms . This interaction is characterized by increasing quenching constants (Ksv) and a higher bimolecular quenching rate constant (Kq). The dynamic nature of this interaction is highlighted by a temperature-dependent increase in binding sites .
Biochemical Pathways
The interaction between this compound and TiO2 NPs affects the fluorescence pathways . The compound’s absorption is influenced by varying concentrations of TiO2 NPs, as analyzed using the Benesi-Hildbrand equation . The proximity between the compound and TiO2 NPs, found to be less than 70 Å, is determined by Forster resonance energy transfer (FRET) theory .
Pharmacokinetics
The compound’s interaction with tio2 nps suggests potential influences on its bioavailability .
Result of Action
The result of the action of this compound is the quenching of fluorescence in the presence of TiO2 NPs . This quenching is due to the compound’s interaction with the nanoparticles, leading to changes in the fluorescence pathways .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of TiO2 NPs and temperature . These factors affect the compound’s interaction with the nanoparticles, influencing the fluorescence quenching mechanisms and thermodynamic characteristics .
Properties
IUPAC Name |
6-fluoro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-9-19-13-7-6-10(18)8-11(13)16(12)21/h2-9H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHMRBWAPRNYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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